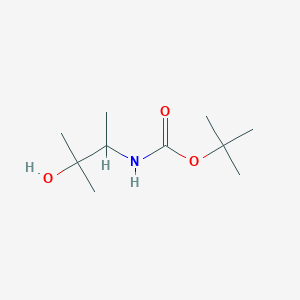
1-(1H-indol-4-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-indol-4-yl)prop-2-en-1-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indole nucleus is a common structural motif in many natural products and synthetic compounds, making it a valuable scaffold in medicinal chemistry .
Méthodes De Préparation
The synthesis of 1-(1H-indol-4-yl)prop-2-en-1-one can be achieved through various methods. One common approach is the Claisen–Schmidt condensation reaction, which involves the reaction of an indole derivative with an aldehyde under basic conditions. This reaction can be carried out using solvents such as 1,4-dioxane and bases like potassium hydroxide (KOH) at room temperature. Alternatively, the reaction can be performed under solvent-free conditions to avoid the use of environmentally hazardous solvents .
Analyse Des Réactions Chimiques
1-(1H-indol-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Condensation: The compound can participate in condensation reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various electrophiles for substitution reactions .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antiviral, anti-inflammatory, and anticancer activities.
Medicine: It has been investigated for its potential use in treating diseases such as Alzheimer’s and cancer.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 1-(1H-indol-4-yl)prop-2-en-1-one involves its interaction with various molecular targets. For example, it has been shown to inhibit monoamine oxidase B (MAO-B), an enzyme involved in the degradation of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in conditions like Alzheimer’s disease .
Comparaison Avec Des Composés Similaires
1-(1H-indol-4-yl)prop-2-en-1-one can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to promote root growth.
What sets this compound apart is its unique structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Propriétés
Formule moléculaire |
C11H9NO |
|---|---|
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
1-(1H-indol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C11H9NO/c1-2-11(13)9-4-3-5-10-8(9)6-7-12-10/h2-7,12H,1H2 |
Clé InChI |
KYLOZDKSJFPSQK-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)C1=C2C=CNC2=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Oxa-9-azaspiro[5.5]undec-3-ene](/img/structure/B13551494.png)


![4-(4-bromophenyl)-5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole](/img/structure/B13551510.png)
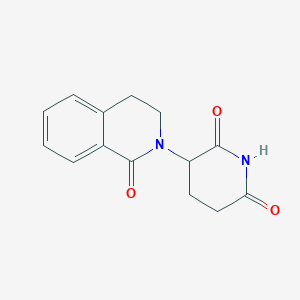
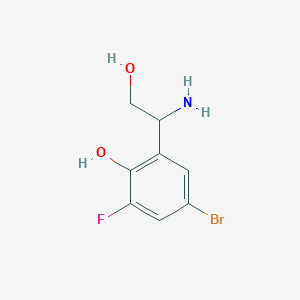
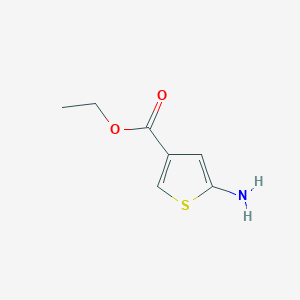
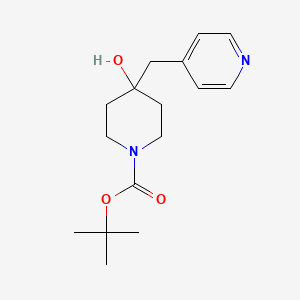
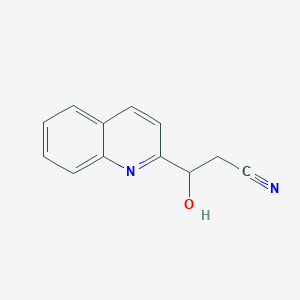
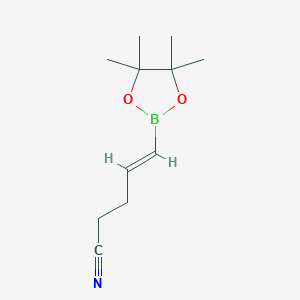
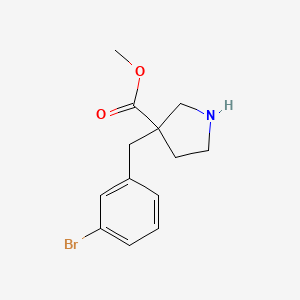
![Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanoate](/img/structure/B13551548.png)
